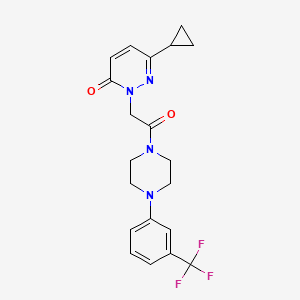

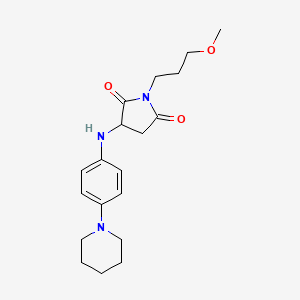

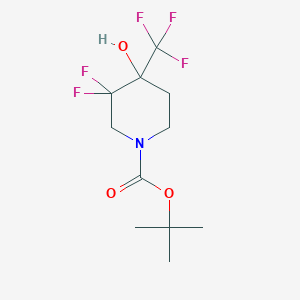

methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biocatalysis and Drug Metabolism

Sulfonamides, including those structurally similar to methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate, have been utilized in studies focusing on drug metabolism. Zmijewski et al. (2006) demonstrated the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, aiming to support the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy. This approach provided insights into the metabolism of sulfonamide-based drugs, facilitating the development of drugs with improved pharmacokinetic properties (Zmijewski et al., 2006).

Development of Prodrugs

Larsen et al. (1988) explored the potential of N-acyl derivatives of model sulfonamides as prodrugs, aiming to improve the solubility and pharmacokinetic profiles of sulfonamide-containing drugs. This study highlighted the kinetics of hydrolysis of these derivatives, demonstrating a method to enhance drug solubility and efficacy through structural modification of the sulfonamide group (Larsen, Bundgaard, & Lee, 1988).

Antibody Generation for ELISA

Adrián et al. (2009) focused on generating antibodies against sulfonamide antibiotics, utilizing them to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This innovative approach underscores the application of sulfonamide derivatives in creating selective and sensitive detection methods for antibiotic residues in food products (Adrián et al., 2009).

Herbicide Resistance and Plant Biology

Chaleff and Mauvais (1984) investigated how two sulfonylurea herbicides inhibit acetolactate synthase in plants, contributing to herbicide resistance. This study elucidates the biochemical basis of herbicide resistance, guiding the development of more effective and selective agricultural chemicals (Chaleff & Mauvais, 1984).

Antimicrobial and Antifungal Applications

Research on novel sulfonamides has also extended into antimicrobial and antifungal applications. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating their potential as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

特性

IUPAC Name |

methyl 2-(3-amino-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZMNFSGGBFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC(=C1)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(N-(3-aminophenyl)methylsulfonamido)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)

![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)

![1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591007.png)